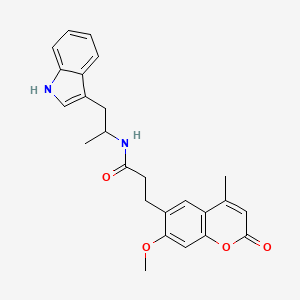![molecular formula C24H23N3O3S B15106786 N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B15106786.png)
N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a thiazole ring, a furan ring, and various substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamides with α-haloketones under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Substitution Reactions: Various substituents, such as the methoxypropyl and phenyl groups, can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the thiazole and furan derivatives to form the target compound under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structure and biological activity.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: The compound is explored for its potential use in drug formulations and therapeutic applications.
Industrial Applications: It may be used in the development of new materials, catalysts, and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular signaling and proliferation.
Comparison with Similar Compounds
N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a simpler structure.
Ritonavir: An antiretroviral drug with a more complex structure.
Abafungin: An antifungal drug with a different substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C24H23N3O3S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[3-(3-methoxypropyl)-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H23N3O3S/c1-29-16-9-15-27-21(18-10-4-2-5-11-18)23(26-22(28)20-14-8-17-30-20)31-24(27)25-19-12-6-3-7-13-19/h2-8,10-14,17H,9,15-16H2,1H3,(H,26,28) |
InChI Key |
FYVPCBNZPSMSPQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-3-(4-ethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B15106706.png)
![3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B15106714.png)
![2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B15106722.png)

![3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B15106737.png)
![[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B15106745.png)
![N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15106760.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate](/img/structure/B15106763.png)
![4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide](/img/structure/B15106767.png)
![N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B15106774.png)
![6,8-dichloro-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide](/img/structure/B15106779.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-6-yl)acetamide](/img/structure/B15106784.png)
![tert-butyl 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B15106792.png)
![4-methyl-5-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B15106800.png)
